molecular formula C16H15FO B2876294 1-(4-Fluorophenyl)-4-phenylbutan-1-one CAS No. 87662-02-0

1-(4-Fluorophenyl)-4-phenylbutan-1-one

Cat. No.: B2876294
CAS No.: 87662-02-0
M. Wt: 242.293
InChI Key: DNEYYPWBDDXFEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorophenyl)-4-phenylbutan-1-one is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring and a butanone backbone

Scientific Research Applications

1-(4-Fluorophenyl)-4-phenylbutan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)-4-phenylbutan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 4-fluorobenzoyl chloride reacts with phenylbutanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of impurities and optimizing the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-4-phenylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

Comparison with Similar Compounds

    1-(4-Chlorophenyl)-4-phenylbutan-1-one: Similar structure but with a chlorine atom instead of fluorine.

    1-(4-Bromophenyl)-4-phenylbutan-1-one: Contains a bromine atom, leading to different reactivity and properties.

    1-(4-Methylphenyl)-4-phenylbutan-1-one: Methyl group substitution results in altered chemical behavior.

Uniqueness: 1-(4-Fluorophenyl)-4-phenylbutan-1-one is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects influence its reactivity, binding affinity, and overall chemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-fluorophenyl)-4-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO/c17-15-11-9-14(10-12-15)16(18)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,9-12H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNEYYPWBDDXFEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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